molecular formula C12H13ClO B017843 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one CAS No. 39105-39-0

3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

Cat. No. B017843
CAS RN: 39105-39-0
M. Wt: 208.68 g/mol
InChI Key: VTEOHCVWRXWJEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves base-catalyzed Claisen-Schmidt condensation reactions, highlighting the importance of choosing appropriate reactants and conditions to achieve desired structural outcomes. For example, chalcone derivatives have been synthesized through Claisen-Schmidt condensation, which could provide insights into the synthetic pathways for 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one has been characterized using techniques like FT-IR, single crystal X-ray diffraction, and Hirshfeld surface analysis. These methods provide detailed insights into dihedral angles, intra-molecular hydrogen bonding, and weak intermolecular interactions, which are crucial for understanding the molecular conformation and stability (Salian et al., 2018).

Chemical Reactions and Properties

Studies on similar compounds reveal the importance of specific functional groups and their positions on the molecule, affecting its reactivity and interaction with other substances. For instance, the presence of chloro and fluoro groups influences the electron density and potential sites for electrophilic and nucleophilic attacks, which can be pivotal in designing synthesis pathways and understanding the compound's reactivity (Parveen S et al., 2016).

Physical Properties Analysis

The physical properties of compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. X-ray diffraction studies provide detailed information on the crystal packing and intermolecular interactions, which are essential for predicting the compound's behavior in different environments and its stability (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's molecular structure and functional groups. Studies employing computational and spectroscopic methods provide insights into the molecule's electron distribution, potential energy surface, and non-covalent interactions, which are crucial for understanding its chemical behavior (Salian et al., 2018).

Scientific Research Applications

Summary of the Application

“3-chloro-1-(5H-dibenz [b,f]azepine-5yl)propan-1-one” derivatives have been synthesized and evaluated for their potential antioxidant activities . These compounds have been found to inhibit lipid peroxidation and human low-density lipoprotein (LDL) oxidation .

Methods of Application

The derivatives were synthesized by base condensation reaction . The base compound “3-chloro-1-(5H-dibenz [b,f]azepine-5yl)propan-1-one” was obtained by N-acylation of 5H-dibenz [b,f]azepine . The synthesized compounds were then evaluated for their antioxidant activities against inhibition of lipid peroxidation by β-carotene and linoleic acid assay and inhibition

2. Medicinal Chemistry: Antibacterial and Antifungal Activity

Summary of the Application

Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and evaluated for their antibacterial and antifungal properties .

Methods of Application

A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The synthesized compounds were tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .

Results or Outcomes

Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity . Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

3. Medicinal Chemistry: Various Biological Activities

Summary of the Application

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Methods of Application

Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .

Results or Outcomes

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

4. Medicinal Chemistry: Antiviral Activity

Summary of the Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Methods of Application

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .

Results or Outcomes

The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

5. Organic Synthesis

Summary of the Application

“3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one” is used in organic synthesis .

Methods of Application

The compound is synthesized by N-acylation of 5H-dibenz [b,f]azepine .

Results or Outcomes

The compound is an important intermediate in the synthesis of Indinavir .

properties

IUPAC Name

3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEOHCVWRXWJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391072
Record name 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

CAS RN

39105-39-0
Record name 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-CHLOROPROPIONYL)INDAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of indane (300 grams) and 3-chloropropionoyl chloride (323 grams) in methylene chloride (2 L) at 0° C. was added aluminum chloride (376 grams) over a period of 3 hours. Once the addition was complete, the cooling bath was removed and the mixture was warmed to room temperature and stirred until hydrogen chloride evolution ceased. The reaction was quenched by pouring onto a mixture of 3.5 kg of ice and 700 mL of concentrated hydrochloric acid. The layers were separated, and the aqueous phase was extracted with methylene chloride. The combined methylene chloride layers were washed with water, saturated sodium bicarbonate solution and brine. The organic phase was dried with anhydrous sodium sulfate and concentrated in vacuo. The residue was recrystallized from hexane to afford 282 grams of a yellow solid, m.p. 63.5-65.1° C.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
323 g
Type
reactant
Reaction Step One
Quantity
376 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Salla, MS Butler, R Pelingon, G Kaeslin, DE Croker… - pstorage-acs-6854636.s3 …
Unless otherwise stated, all the starting materials and reagents were purchased from commercial suppliers and used without any purification. Anhydrous organic solvents were …
RC Coll, AAB Robertson, JJ Chae, SC Higgins… - Nature medicine, 2015 - nature.com
The NOD-like receptor (NLR) family, pyrin domain–containing protein 3 (NLRP3) inflammasome is a component of the inflammatory process, and its aberrant activation is pathogenic in …
Number of citations: 130 www.nature.com
CR Kennedy - 2020 - spiral.imperial.ac.uk
Pyroptosis is a type of programmed cell death that occurs in macrophages and neutrophils during caspase-1 driven inflammatory responses. During this process, caspase-1 is activated …
Number of citations: 2 spiral.imperial.ac.uk
PV Ivchenko, IE Nifant'ev, LY Ustynyuk… - Russian Chemical …, 2009 - Springer
The acid-catalyzed cyclization of 1-(3,4-dialkylaryl)-3-chloropropan-1-ones to dialkylindanones via the intermediate formation of (3,4-dialkylaryl)propenones was studied. This reaction …
Number of citations: 2 link.springer.com
JM Espejo Román - 2023 - digibug.ugr.es
El cáncer representa un grave problema clínico en la sociedad actual y un reto para la comunidad científica. Esta enfermedad es una de las principales causas de morbilidad y …
Number of citations: 2 digibug.ugr.es

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